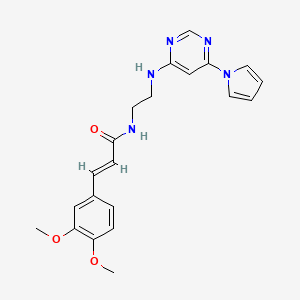

(E)-N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-28-17-7-5-16(13-18(17)29-2)6-8-21(27)23-10-9-22-19-14-20(25-15-24-19)26-11-3-4-12-26/h3-8,11-15H,9-10H2,1-2H3,(H,23,27)(H,22,24,25)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBXAVLALXOCKS-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural composition that includes a pyrimidine ring, a pyrrole moiety, and an acrylamide functional group, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its anticancer, antiviral, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives in the pyrrolopyrimidine series can reduce the prevalence of perinucleolar compartments (PNCs), which are associated with cancer progression. These compounds demonstrated effective inhibition of cancer cell proliferation at submicromolar concentrations without adversely affecting cell viability .

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 2.95 | PC3M | Inhibition of PNC prevalence |

| Compound B | 6.59 | MCF7 | Induction of apoptosis |

| Compound C | 12.59 | A549 | Inhibition of kinase activity |

Antiviral Activity

The compound's structural components suggest potential antiviral activity. Similar compounds have been evaluated for their efficacy against various viral infections, including Hepatitis C and respiratory viruses. For example, pyrimidine derivatives have shown inhibition of viral replication at micromolar concentrations .

Table 2: Antiviral Activity Against Selected Viruses

| Compound | EC50 (μM) | Virus Type | Reference |

|---|---|---|---|

| Compound D | 5–28 | Respiratory Syncytial Virus (RSV) | |

| Compound E | 0.12 | Hepatitis C Virus (HCV) |

Anti-inflammatory Activity

In addition to anticancer and antiviral properties, the compound has been investigated for anti-inflammatory effects. The presence of the pyrrole and pyrimidine rings may enhance its ability to modulate inflammatory pathways by inhibiting cytokine production and signaling pathways involved in inflammation.

The biological activity of this compound is attributed to its interactions with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways, such as kinases that regulate cell proliferation and inflammatory responses.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a pyrimidine derivative showed a significant reduction in tumor size among patients with advanced solid tumors.

- Case Study 2 : An antiviral study demonstrated that a related compound effectively reduced viral load in patients with chronic Hepatitis C.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and inferred biological implications:

Key Observations

Pyrimidine Substitutions: Pyrrol vs. Pyridine-Pyrimidine Hybrid (): The pyridine ring enhances π-π interactions, which could improve target engagement in kinase inhibitors. However, the ethoxy group may increase metabolic liability compared to methoxy substituents.

Phenyl Substituents :

- 3,4-Dimethoxy vs. 3,4,5-Trimethoxy () : The trimethoxy variant increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- 2,3-Dimethoxy () : The positional isomerism here could alter steric interactions with target proteins, as seen in cholinesterase inhibitors.

Linker and Functional Groups: Ethylamino vs. Rigid phenyl linkers () may restrict motion, favoring entropic binding. Cyano Group (): Introduces electrophilicity, which could enhance covalent binding to nucleophilic residues (e.g., cysteine in kinases) but raise toxicity concerns.

Research Findings and Implications

- Kinase Inhibition : Pyrimidine-acrylamide hybrids (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s dimethoxyphenyl group may mimic natural substrates, enhancing affinity .

- Cholinesterase Activity: highlights the role of acridine moieties in cholinesterase inhibition.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide?

- Methodological Answer : The synthesis typically involves coupling reactions between acrylamide derivatives and substituted pyrimidine intermediates. Key steps include:

Activation : Use of coupling reagents like EDCI in DMF to activate carboxyl groups for amide bond formation .

Solvent Selection : Reactions are conducted in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent side reactions .

Purification : Column chromatography with gradients of ethyl acetate/petroleum ether mixtures isolates the product .

Characterization : Confirmation via NMR (e.g., acrylamide protons at δ 6.2–7.8 ppm), NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- and NMR : Identify protons and carbons in the acrylamide backbone (e.g., vinyl protons at δ 6.3–6.5 ppm) and aromatic substituents (e.g., dimethoxyphenyl groups at δ 3.8–4.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- Elemental Analysis : Validate C, H, N percentages (±0.4% tolerance) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Mixed solvents like ethyl acetate/hexane (1:3 v/v) or DCM/methanol (gradient elution) yield high-purity crystals. Slow evaporation at 4°C enhances crystal formation for X-ray diffraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Temperature : Conduct coupling reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of activated intermediates) .

- Catalyst Screening : Test alternatives to EDCI, such as HATU or DCC, in DMF or THF to compare yields .

- Solvent Polarity : Lower-polarity solvents (e.g., dichloromethane) may reduce byproduct formation during amide coupling .

Q. How do conflicting NMR signals arise, and how can they be resolved?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in the ethylenediamine linker can split signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce peaks .

- 2D NMR : - HSQC and HMBC correlations map connectivity between the pyrrole, pyrimidine, and acrylamide groups .

- Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations) .

Q. What mechanistic insights explain the compound’s bioactivity?

- Methodological Answer :

- Michael Addition : The acrylamide’s α,β-unsaturated carbonyl reacts with cysteine thiols in target proteins (e.g., kinases), forming covalent adducts. Confirm via LC-MS detection of protein-adduct masses .

- Docking Studies : Molecular dynamics simulations predict interactions between the dimethoxyphenyl group and hydrophobic enzyme pockets (e.g., tubulin binding sites) .

Q. How does stereochemistry influence biological activity?

- Methodological Answer :

- E/Z Isomerism : Use NOESY NMR to confirm the E-configuration of the acrylamide double bond, critical for proper spatial alignment with targets .

- Bioassay Comparison : Test synthetic Z-isomers in cell viability assays (e.g., IC differences >10-fold in cancer lines) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points?

- Methodological Answer :

- Purity Assessment : Repeat DSC analysis with freshly recrystallized samples. Impurities (e.g., residual DMF) lower observed mp .

- Inter-lab Calibration : Cross-check with a reference compound (e.g., acetaminophen, mp 168–172°C) to calibrate equipment .

Q. Why do solubility profiles vary across studies?

- Methodological Answer :

- pH Dependence : Test solubility in buffered solutions (pH 2–10). The compound’s tertiary amines (pKa ~7.5) show higher solubility in acidic conditions .

- Co-solvents : Use 10% DMSO in PBS for in vitro assays to prevent precipitation .

Comparative Synthesis Table

| Parameter | Approach | Approach |

|---|---|---|

| Coupling Reagent | EDCI in DMF | HATU in DCM |

| Reaction Temp | 0°C, 12 hr | RT, 24 hr |

| Purification | Column (EtOAc/hexane 1:4) | Prep-HPLC (ACN/water + 0.1% TFA) |

| Yield | 45–55% | 60–70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.